Pevonedistat - 905579-51-3

Pevonedistat

Catalog Number: EVT-287508
CAS Number: 905579-51-3
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pevonedistat (MLN4924) is a small molecule inhibitor of the Neural precursor cell-expressed developmentally downregulated 8 (NEDD8)-activating enzyme (NAE), an enzyme critical for the activation of NEDD8. [] NEDD8 is a ubiquitin-like protein that modifies cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases, through a process known as neddylation. [, , , , , ] CRLs are responsible for the ubiquitination and subsequent degradation of various proteins involved in critical cellular processes, including cell cycle regulation, DNA replication, signal transduction, and stress responses. [, , , , ] Pevonedistat selectively targets the NEDD8 conjugation pathway, ultimately leading to the accumulation of CRL substrates and interference with various cellular functions. [, , , , ] The compound has demonstrated potent antitumor activity in pre-clinical models of various cancers, including hematologic malignancies and solid tumors. [, , , , , , ]

Future Directions
  • Mechanism of Resistance: Further research is necessary to elucidate the mechanisms underlying resistance to Pevonedistat, beyond NAEβ mutations. [, ] Identifying biomarkers predicting resistance and developing strategies to overcome it are crucial for improving its clinical efficacy.
  • Combinatorial Therapies: Exploring the therapeutic potential of Pevonedistat in combination with other agents, including chemotherapy, targeted therapies, and immunotherapies, holds promise for enhancing its antitumor activity and overcoming resistance. [, , , , , , , , , , , , , , , ]
  • Immunomodulatory Effects: Further investigation of the immunomodulatory effects of Pevonedistat, particularly its influence on T-cell populations and function, is warranted. [, ] This knowledge may inform the development of combination strategies with immunotherapies.
  • Patient Selection: Developing biomarkers for patient stratification may help identify individuals most likely to benefit from Pevonedistat therapy and optimize its clinical application. [, ]
Overview

Pevonedistat, also known as MLN4924, is a novel small molecule that acts as a selective inhibitor of the NEDD8-activating enzyme. This compound is currently under investigation for its therapeutic potential in various malignancies, particularly due to its ability to disrupt protein neddylation, a post-translational modification critical for the function of numerous proteins involved in cell cycle regulation and apoptosis.

Source and Classification

Pevonedistat was developed by Millennium Pharmaceuticals and is classified as an investigational drug. It belongs to the category of neddylation inhibitors, which target the NEDD8-activating enzyme, a key regulator in the ubiquitin-proteasome pathway. This pathway is essential for protein degradation and cellular homeostasis, making Pevonedistat a compound of interest in cancer research and therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pevonedistat involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit the NEDD8-activating enzyme. While specific proprietary synthesis routes are not publicly detailed, it generally includes:

  • Chemical Reactions: The synthesis likely involves coupling reactions that form the core structure of Pevonedistat, followed by various purification steps to isolate the active compound.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the molecular structure and purity of Pevonedistat.
Molecular Structure Analysis

Structure and Data

Pevonedistat has a well-defined molecular structure characterized by its specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. The molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3}, with a molecular weight of approximately 287.3 g/mol. The structure features:

  • Core Structure: A central aromatic ring system that contributes to its binding affinity.
  • Functional Groups: Various amide and hydroxyl groups that enhance solubility and interaction with biological targets.

The three-dimensional conformation of Pevonedistat allows it to fit into the active site of the NEDD8-activating enzyme, inhibiting its function effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Pevonedistat primarily functions through its ability to inhibit neddylation reactions. The key reactions include:

  • Inhibition of NEDD8 Conjugation: Pevonedistat binds to the NEDD8-activating enzyme, preventing the transfer of NEDD8 to target proteins like Cullin. This inhibition leads to the accumulation of non-neddylated substrates, disrupting normal cellular processes.
  • Cell Death Induction: The blockage of neddylation results in cell cycle arrest and apoptosis in cancer cells. This is mediated by pathways involving p53, caspases, and other apoptotic factors .
Mechanism of Action

Process and Data

The mechanism through which Pevonedistat exerts its effects involves several steps:

  1. Binding: Pevonedistat selectively binds to the NEDD8-activating enzyme's active site.
  2. Inhibition of Neddylation: By inhibiting this enzyme, Pevonedistat prevents the neddylation of Cullin proteins, which are essential components of E3 ubiquitin ligases.
  3. Accumulation of Substrates: The inhibition leads to an accumulation of substrates normally targeted for degradation by the proteasome.
  4. Induction of Apoptosis: The resulting cellular stress triggers apoptotic pathways involving p53 activation and caspase-mediated cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pevonedistat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and has moderate solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely available but are typically determined during characterization studies.

These properties are essential for formulating Pevonedistat for clinical use .

Applications

Scientific Uses

Pevonedistat is being explored for various applications in oncology due to its unique mechanism of action:

  • Cancer Treatment: Clinical trials are ongoing to assess its efficacy in treating solid tumors, hematologic malignancies, and other cancers resistant to conventional therapies.
  • Combination Therapy: Studies suggest that Pevonedistat may enhance the effects of standard chemotherapy agents by sensitizing cancer cells to treatment through its apoptotic effects .
  • Research Tool: In laboratory settings, Pevonedistat serves as a valuable tool for studying protein neddylation's role in cancer biology and other cellular processes.
Molecular Mechanisms of Neddylation Inhibition

Pevonedistat (MLN4924) represents a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) that disrupts the neddylation pathway through highly specific molecular interactions. This section examines the structural and biochemical foundations of its mechanism of action.

Structural Basis of NEDD8-Activating Enzyme (NAE) Targeting

NAE is a heterodimeric enzyme composed of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3) subunits. Pevonedistat exploits the structural architecture of NAE's catalytic site within the UBA3 subunit, which features a conserved adenosine nucleotide binding pocket. The compound functions as an adenosine monophosphate (AMP) mimetic, competitively occupying the ATP-binding site in the adenylation domain [6] [7]. Structural analyses using X-ray crystallography (PDB code: 3GZN) reveal that pevonedistat binds with high affinity to the NAE-NEDD8 complex, forming specific hydrogen bonds with residues Tyr114, Glu117, and Asp101 of UBA3, while its hydrophobic moieties interact with the adjacent hydrophobic pocket [7]. This precise molecular recognition underlies pevonedistat's exceptional selectivity for NAE over other ubiquitin-activating enzymes (e.g., UAE and SAE), with reported IC50 values of 4.7 nM for NAE versus 1.5 μM for UAE and 8.2 μM for SAE [2] [7].

Covalent Adduct Formation: NEDD8-Pevonedistat Complex Dynamics

The inhibition mechanism proceeds through a unique covalent adduction process. Unlike typical competitive inhibitors, pevonedistat reacts directly with the NEDD8 protein already thioester-linked to the catalytic cysteine (Cys216) of NAE. This reaction generates a irreversible NEDD8-pevonedistat adduct that remains tightly bound within the enzyme's active site [6] [7]. Biochemical studies demonstrate that this adduct structurally resembles the NEDD8-AMP intermediate but contains a non-hydrolyzable sulfamate linkage instead of the normal phosphoanhydride bond. Consequently, the NEDD8-pevonedistat complex cannot participate in the subsequent transthiolation reaction that would normally transfer activated NEDD8 to the E2 conjugating enzyme UBC12 [1] [7]. This effectively traps NAE in an inactive state, preventing catalytic turnover. The covalent adduct exhibits remarkable stability with a dissociation half-life exceeding 5 hours, ensuring prolonged inhibition of NAE activity even after drug clearance [7].

Disruption of Cullin-RING Ligase (CRL) Activation Cascades

NEDD8 conjugation (neddylation) to cullin proteins is an essential prerequisite for activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Pevonedistat-mediated NAE inhibition prevents neddylation of all cullins (CUL1, 2, 3, 4A, 4B, and 5), maintaining them in their inactive conformations [1] [5] [7]. Biochemical studies demonstrate that non-neddylated cullins exhibit approximately 100-fold reduced ubiquitination efficiency compared to their neddylated counterparts [7]. CRL complexes regulate the degradation of numerous critical substrates involved in cell cycle progression, DNA replication, and stress responses. Inhibition of CRL activation cascades disrupts the timely degradation of these regulatory proteins, as evidenced by proteomic analyses showing rapid accumulation of CRL substrates within 1 hour of pevonedistat treatment [3] [5].

Table 1: Key CRL Substrates Affected by Pevonedistat-Induced Neddylation Inhibition

CRL ComplexPrimary SubstratesBiological FunctionConsequence of Stabilization
CRL1SKP2p27KIP1, p21CIP1CDK inhibitorsG1/S cell cycle arrest
CRL4CDT2CDT1, p21CIP1DNA replication licensingDNA re-replication & damage
CRL2VHLHIF-1αHypoxia responseAltered metabolic adaptation
CRL3KEAP1NRF2Oxidative stress responseAntioxidant pathway activation
CRL5β-TrCPIκBαNF-κB inhibitorSuppressed NF-κB signaling

Impact on Ubiquitin-Proteasome System: Substrate Accumulation & Proteostatic Stress

The disruption of CRL activity creates a bottleneck in the ubiquitin-proteasome system (UPS), leading to pronounced accumulation of CRL substrates. Quantitative proteomic analyses in colorectal cancer cells show 2.5 to 7-fold increases in key regulators such as CDT1 (DNA replication licensing factor), p27KIP1 (cyclin-dependent kinase inhibitor), and NRF2 (transcription factor regulating antioxidant responses) within 4-8 hours of pevonedistat exposure [3] [9]. CDT1 stabilization triggers aberrant DNA re-replication, resulting in DNA double-strand breaks detectable by γH2AX foci formation. Concurrently, p27KIP1 accumulation enforces G1 cell cycle arrest through inhibition of cyclin E-CDK2 complexes [3] [9]. The simultaneous dysregulation of multiple proteostatic pathways creates an irreconcilable stress condition in cancer cells. Notably, cancer cells appear particularly vulnerable to this proteotoxic crisis due to their heightened dependence on efficient protein degradation machinery for rapid proliferation. Recent investigations reveal that pevonedistat also impairs non-canonical NEDD8 pathways, including ribosomal biogenesis and DNA damage repair through neddylation of 53BP1 and FANCD2, further compounding cellular stress [5] [7]. In p53-proficient cells, this proteostatic stress triggers robust apoptosis through both intrinsic and extrinsic pathways, while p53-deficient cells undergo alternative cell death mechanisms including mitotic catastrophe and senescence [3] [9]. Resistance mechanisms involve compensatory pathways such as the SQSTM1-KEAP1-NRF2 axis, where pevonedistat induces sequestosome-1 (SQSTM1) accumulation, activating autophagy and NRF2-mediated antioxidant responses that temporarily mitigate oxidative damage [8].

Table 2: Proteotoxic Consequences of Pevonedistat-Induced Substrate Accumulation

Accumulated ProteinPrimary FunctionDownstream EffectsCellular Outcome
CDT1DNA replication licensingDNA re-replication, replication fork collapseDNA damage response, genomic instability
p27KIP1CDK2 inhibitionHypophosphorylated retinoblastoma protein (Rb)G1 cell cycle arrest
WEE1CDK1 inhibitory kinaseImpaired CDK1 activationG2/M checkpoint activation
IκBαNF-κB cytoplasmic retentionSuppressed NF-κB nuclear translocationDiminished pro-survival signaling
NRF2Antioxidant response activationUpregulation of antioxidant genesTransient oxidative stress protection
NOXAPro-apoptotic BCL-2 proteinBAK/BAX activationMitochondrial apoptosis

Molecular Structures of Pevonedistat and Related Compounds:

  • Pevonedistat (MLN4924): [(1S,2S,4R)-4-[4-[(1S)-2,3-dihydro-1H-inden-1-ylamino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate
  • NEDD8: Neural precursor cell expressed developmentally downregulated protein 8
  • Cullin Proteins: Scaffold components of CRL complexes
  • NEDD8-NAE Complex: Structure of NEDD8 bound to NEDD8-activating enzyme

Properties

CAS Number

905579-51-3

Product Name

Pevonedistat

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N

SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate
((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate
4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate
MLN-4924
MLN4924
pevonedistat

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.